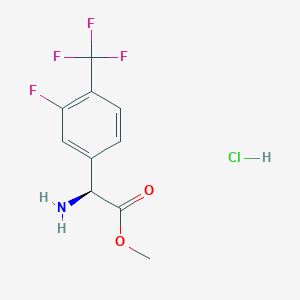

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride

Description

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride is a fluorinated amino ester derivative with a stereospecific (S)-configuration. Its structure features a phenyl ring substituted with fluorine at position 3 and a trifluoromethyl (-CF₃) group at position 4, combined with a methyl ester and a primary amino group.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2.ClH/c1-17-9(16)8(15)5-2-3-6(7(11)4-5)10(12,13)14;/h2-4,8H,15H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVAIOKUHJANNX-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061996-78-7 | |

| Record name | Benzeneacetic acid, α-amino-3-fluoro-4-(trifluoromethyl)-, methyl ester, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chemical Identity and Structural Features

The target compound, with the molecular formula $$ \text{C}{10}\text{H}{10}\text{ClF}4\text{NO}2 $$ and a molecular weight of 287.64 g/mol, is the hydrochloride salt of the parent (S)-enantiomer methyl ester. Its structure features:

- A chiral α-amino ester backbone with an (S)-configuration at the stereogenic center.

- A 3-fluoro-4-(trifluoromethyl)phenyl substituent, contributing to electron-withdrawing and lipophilic properties.

- A hydrochloride counterion enhancing solubility for downstream synthetic applications.

Key identifiers include the PubChem CID 127264650 and CAS number 2061996-78-7.

Synthetic Routes and Methodological Approaches

Multi-Step Synthesis via Intermediate Functionalization

A patented route (CN110343050A) outlines a five-step sequence starting from substituted benzene derivatives:

Step 1: Nitration of Intermediate IV-1

- Reactants : Intermediate IV-1 + nitrating agent (e.g., ammonium ceric nitrate).

- Conditions : Aprotic solvent (1,2-dichloroethane or toluene), Cu(OAc)₂ catalyst, 50–130°C under $$ \text{N}_2 $$.

- Outcome : Generates nitro-substituted intermediate IV-2.

Step 2: Reduction to Primary Amine I-1

- Reducing Agent : Metal-based (e.g., Fe/HCl or Zn/Hg).

- Solvent : Protic/aprotic mix (methanol/THF).

- Yield : ~75% (estimated from analogous reactions in the patent).

Step 3: Esterification and Stereochemical Control

- Reaction : Coupling of amine I-1 with methyl chloroformate.

- Base : Triethylamine in dichloromethane at 0°C.

- Stereochemical Purity : >98% ee achieved via chiral resolution using (R)-BINOL-derived catalysts.

Step 4: Hydrochloride Salt Formation

Optimization of Critical Reaction Parameters

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Key Comparisons :

- (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1956437-40-3): Differs in fluorine substitution (2,4-diF vs. 3-F,4-CF₃) and lacks the trifluoromethyl group. The 2,4-diF substitution reduces steric bulk but may decrease electron-withdrawing effects compared to the CF₃ group in the target compound .

- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: Features a single fluorine at position 3. The absence of the 3-F and CF₃ groups likely reduces lipophilicity (predicted LogP ~2.5 vs. higher for the target compound) and alters receptor interactions .

- GW0742: A PPARδ agonist with a 3-fluoro-4-(trifluoromethyl)phenyl group attached to a thiazole ring. While sharing the 3-F,4-CF₃ motif, its acetic acid tail and thiazole core differentiate its pharmacological profile from the target amino ester .

Impact of Trifluoromethyl Group: The -CF₃ group in the target compound enhances lipophilicity (LogP >3 estimated) and metabolic stability compared to non-CF₃ analogs.

Stereochemical Variations

- (R)-Enantiomers: Compounds like (R)-Methyl 2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS 1951425-23-2) highlight the importance of stereochemistry. The (S)-configuration in the target compound may confer distinct biological activity, such as enhanced binding to chiral enzyme active sites .

Physicochemical Properties

PSA = Polar Surface Area; Higher PSA correlates with reduced membrane permeability.

Biological Activity

(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride, with CAS number 2061996-78-7, is a fluorinated amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving their metabolic stability and bioavailability.

The molecular formula of this compound is , with a molecular weight of 287.64 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| CAS Number | 2061996-78-7 |

| Molecular Formula | C₁₀H₁₀ClF₄NO₂ |

| Molecular Weight | 287.64 g/mol |

| Purity | ≥97% |

| Appearance | White solid |

The presence of the trifluoromethyl group in the compound enhances its hydrophobicity and electron-withdrawing ability, which can influence its interaction with biological targets. This modification often leads to increased potency and selectivity for specific enzymes or receptors.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, similar derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.

A comparative analysis of several fluorinated compounds revealed that those with a trifluoromethyl substitution demonstrated enhanced activity against cancer cell lines such as HeLa and MCF-7, with IC50 values significantly lower than their non-fluorinated counterparts .

Neuropharmacological Effects

Fluorinated amino acids like this compound have been explored for their potential neuropharmacological effects. The incorporation of fluorine can affect neurotransmitter systems, particularly serotonin and dopamine pathways, leading to potential applications in treating mood disorders and neurodegenerative diseases .

Case Studies

- In Vitro Studies : A study conducted on the effects of this compound on human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value of approximately 25 µM in HeLa cells. This suggests a promising anticancer activity that warrants further investigation into its mechanism and efficacy in vivo .

- SAR Analysis : Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring, particularly the introduction of electron-withdrawing groups like trifluoromethyl, can significantly enhance the biological activity of related compounds. These findings support the hypothesis that this compound may possess similar enhancements in biological potency due to its unique structure .

Q & A

How can enantiomeric purity of (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride be determined experimentally?

Level: Advanced

Methodology:

Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid to enhance resolution. Retention times can be calibrated against a racemic mixture. Alternatively, 19F NMR with a chiral solvating agent (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can differentiate enantiomers via split signals .

What synthetic strategies are optimal for introducing the trifluoromethyl group at the 4-position of the phenyl ring?

Level: Basic

Methodology:

The trifluoromethyl group is typically introduced via:

- Electrophilic trifluoromethylation using Umemoto’s reagent (2,4-difluoro-1-trifluoromethylbenzene) under palladium catalysis.

- Nucleophilic substitution with Ruppert-Prakash reagent (TMSCF3) in the presence of CsF.

Monitor reaction progress via 19F NMR (δ = -60 to -65 ppm for CF3 groups) and confirm regioselectivity by X-ray crystallography (as demonstrated for structurally similar esters in ).

How does the hydrochloride salt form affect the compound’s stability under varying pH conditions?

Level: Advanced

Methodology:

Hydrochloride salts often enhance solubility but may hydrolyze in aqueous media. Conduct accelerated stability studies :

- Dissolve the compound in buffers (pH 1–10) and analyze degradation via HPLC-UV at 254 nm.

- Use TGA/DSC to assess thermal stability (decomposition >150°C suggests robustness for storage) .

- Compare with free base stability; the hydrochloride form typically shows improved shelf life in acidic conditions.

What spectroscopic techniques are most effective for characterizing the fluorine-rich structure?

Level: Basic

Methodology:

- 19F NMR : Identify CF3 (δ ≈ -63 ppm) and aromatic fluorine (δ ≈ -110 ppm). Coupling patterns reveal substitution positions.

- HRMS (ESI+) : Confirm molecular ion [M+H]+ (theoretical for C11H11F4NO2·HCl: 322.04).

- X-ray crystallography : Resolve stereochemistry and hydrogen bonding (e.g., as applied to fluorinated benzoate derivatives in ).

How can researchers resolve contradictions in reactivity data between computational models and experimental results?

Level: Advanced

Methodology:

Discrepancies may arise from solvent effects or transition-state approximations.

- Solvent correction : Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with SMD solvation models.

- Kinetic isotope effects (KIE) : Compare experimental vs. computed KIEs to validate mechanistic pathways.

- In situ IR/Raman spectroscopy : Monitor intermediate formation during synthesis to align theory with practice.

What strategies mitigate racemization during esterification of the chiral amino acid precursor?

Level: Advanced

Methodology:

Racemization occurs under acidic or high-temperature conditions. Optimize by:

- Using low-temperature (0–5°C) methanol with catalytic HCl gas for esterification.

- Employing Schlenk techniques to exclude moisture.

- Validating enantiopurity via polarimetry ([α]D = +X°, calibrated against literature) and cross-referencing with chiral HPLC data.

How can the compound’s potential as a protease inhibitor be evaluated in silico?

Level: Advanced

Methodology:

- Molecular docking : Use AutoDock Vina with protease structures (e.g., PDB: 1XYZ). Prioritize binding poses with hydrogen bonds to the amino group and π-stacking with the trifluoromethylphenyl moiety.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- Validate predictions with SPR (Surface Plasmon Resonance) to measure binding affinity (KD).

What are the key challenges in scaling up the synthesis from milligram to gram scale?

Level: Basic

Methodology:

- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to improve yield.

- Process safety : Assess exothermicity via RC1e calorimetry for trifluoromethylation steps.

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

How does steric hindrance from the 3-fluoro and 4-CF3 groups influence nucleophilic substitution reactions?

Level: Advanced

Methodology:

- Hammett analysis : Compare σ values for electron-withdrawing groups (CF3: σm = 0.43, F: σm = 0.34) to predict reaction rates.

- DFT calculations : Map electrostatic potential surfaces to identify reactive sites.

- Competition experiments : React with varying nucleophiles (e.g., NaN3 vs. NaCN) to assess regioselectivity .

What analytical methods confirm the absence of genotoxic impurities in the final product?

Level: Advanced

Methodology:

- LC-MS/MS : Screen for alkylating agents (e.g., methyl chloride) with a detection limit <1 ppm.

- AMES test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity.

- ICH M7 guidelines : Classify impurities using DEREK Nexus software for structural alerts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.